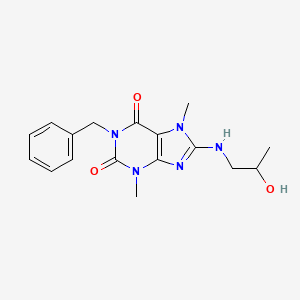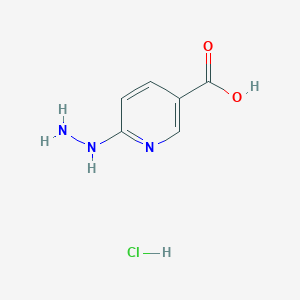
N-Butyl-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a member of the carbamoyl chloride family, which are important intermediates in organic synthesis. This compound is typically used in the preparation of various carbamates and ureas, which have applications in pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Phosgene: One common method for synthesizing N-Butyl-N-methylcarbamoyl chloride involves the reaction of N-butyl-N-methylamine with phosgene (COCl2).
Alternative Methods: Other methods include the use of diphosgene or triphosgene as safer alternatives to phosgene.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions with phosgene or its derivatives. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Butyl-N-methylcarbamoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and phenols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-butyl-N-methylcarbamate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and phenols are commonly used nucleophiles in substitution reactions.
Major Products:
Carbamates: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
Chemistry:
Synthesis of Carbamates and Ureas: N-Butyl-N-methylcarbamoyl chloride is widely used in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, including those with potential therapeutic applications.
Industry:
Agricultural Chemicals: It is used in the production of pesticides and herbicides.
Mechanism of Action
Mechanism: N-Butyl-N-methylcarbamoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of carbamates or ureas, depending on the nucleophile involved .
Molecular Targets and Pathways: The compound targets nucleophilic sites in various molecules, facilitating the formation of new chemical bonds and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a butyl and a methyl group.
Diethylcarbamoyl chloride: Contains two ethyl groups instead of a butyl and a methyl group.
Uniqueness: N-Butyl-N-methylcarbamoyl chloride is unique due to its specific combination of a butyl and a methyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides .
Properties
IUPAC Name |
N-butyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVIQWWXDOWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39214-35-2 |
Source


|
| Record name | N-butyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)



![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
![4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine](/img/structure/B2769322.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/new.no-structure.jpg)

![N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

